N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine
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Overview
Description
N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine is a chemical compound with the following structural formula:
C13H14N2O5
It consists of a thiazole ring, a morpholine group, and a nitrophenyl moiety. The compound’s systematic name is 3-(4-morpholino-3-nitrophenyl)acrylic acid . It is a solid substance with a molecular weight of 278.26 g/mol.
Preparation Methods
The synthetic routes to prepare this compound involve the condensation of appropriate precursors. While industrial production methods may vary, laboratory synthesis typically proceeds as follows:
Reaction: Condensation of 3-nitrobenzaldehyde with morpholine and thiosemicarbazide.
Conditions: Typically carried out in a solvent (such as ethanol or acetonitrile) under reflux.
Industrial Production: Large-scale production may involve modifications to improve yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding nitrophenylacrylic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenylamine group can undergo substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly used.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory or anticancer activity).
Industry: May find applications in dye synthesis or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets, affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Uniqueness: Its combination of a thiazole ring, morpholine, and nitrophenyl group sets it apart.
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazoles or 2-mercaptothiazoles.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H18N4O3S/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21/h1-8,13-14H,9-12H2 |
InChI Key |
DNCRRSKDULVMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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